1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid
Description
Introduction to 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic Acid
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name follows a hierarchical substitution pattern:
- Cyclopentane backbone : A five-membered carbocyclic ring serves as the core structure.
- Carboxylic acid substituent : Positioned at the 1-carbon of the cyclopentane.
- Ethylamino side chain : A two-carbon chain at the 1-carbon, bearing an amino group (–NH2) and a 1-methylpyrazole moiety.
The molecular formula is C12H19N3O2 , derived from:
- Cyclopentane (C5H10) + carboxylic acid (–COOH: C1H2O2)
- Ethylamino chain (–CH2CH2NH2: C2H6N)
- 1-Methylpyrazole (C4H5N2)
The SMILES notation is O=C(O)C1(CC(N)C(C2=NN(C)C=C2)CC)CCCC1, illustrating connectivity.
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.30 g/mol |
| Key Functional Groups | Carboxylic acid, amino, pyrazole |
| Hybridization | sp3 (cyclopentane), sp2 (pyrazole) |
Historical Context of Pyrazole-Cyclopentane Hybrid Molecules in Medicinal Chemistry
Pyrazole-cyclopentane hybrids emerged in the early 2000s as scaffolds for kinase inhibitors and GPCR modulators . Key milestones include:
- 2005 : Cyclopentane-pyrazole derivatives were explored for anti-inflammatory properties due to pyrazole’s COX-2 inhibition potential.
- 2015 : Hybrids with amino-carboxylic acid groups gained traction in peptidomimetics , mimicking bioactive peptides while enhancing metabolic stability.
- 2020 : Structural analogs like {1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol (CAS: 2059974-52-4) demonstrated activity in neurology targets, validating the scaffold’s versatility.
The integration of 1-methylpyrazole improves solubility and hydrogen-bonding capacity, critical for optimizing pharmacokinetics.
Biological and Pharmacological Significance of Amino-Carboxylic Acid Functional Groups
The amino (–NH2) and carboxylic acid (–COOH) groups confer dual functionality:
Amino Group Contributions:
- Hydrogen bonding : Facilitates target binding (e.g., enzyme active sites).
- Protonation : Enhances water solubility at physiological pH, improving bioavailability.
Carboxylic Acid Contributions:
- Ionizability : Enables salt formation for enhanced stability.
- Bioisosterism : Mimics phosphate groups in ATP-competitive inhibitors.
For example, 1-methylcyclopentane-1-carboxylic acid (CAS: 5217-05-0) demonstrates antimicrobial activity attributed to its carboxylic acid moiety. Similarly, pyrazole-containing analogs like 3-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane (CAS: 2059974-53-5) show promise in kinase inhibition.
Table 2: Functional Group Roles in Pharmacological Activity
| Functional Group | Role in Bioactivity | Example Application |
|---|---|---|
| Amino (–NH2) | Hydrogen-bond donor/acceptor | Enzyme inhibition |
| Carboxylic acid | Solubility enhancement | Antibacterial agents |
| Pyrazole | Aromatic stacking interactions | Kinase target engagement |
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[2-amino-1-(1-methylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-15-7-4-10(14-15)9(8-13)12(11(16)17)5-2-3-6-12/h4,7,9H,2-3,5-6,8,13H2,1H3,(H,16,17) |
InChI Key |
FCGGZUSCKODCRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentane-1-carboxylic Acid Core Formation
The cyclopentane-1-carboxylic acid scaffold can be prepared by known methods such as:
- Cyclopentane ring formation via intramolecular cyclization of suitable precursors
- Carboxylation of cyclopentane derivatives using carbon dioxide under basic conditions or via Grignard reagents reacting with carbon dioxide
Introduction of Aminoethyl Side Chain
The aminoethyl side chain at the 1-position is introduced through:
- Reductive amination of the corresponding cyclopentanone derivative with 1-methyl-1H-pyrazol-3-yl-substituted aldehydes or ketones
- Nucleophilic substitution reactions using protected aminoethyl halides or equivalents
Installation of the 1-Methyl-1H-pyrazol-3-yl Group
The attachment of the 1-methyl-1H-pyrazol-3-yl group to the aminoethyl side chain is achieved by:
- Using 1-methyl-1H-pyrazol-3-yl aldehydes or ketones as electrophiles in reductive amination
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination if the pyrazolyl moiety is pre-functionalized with halides or boronic acids
Protection and Deprotection Strategies
Due to the presence of multiple reactive groups (amino, carboxylic acid, and pyrazolyl nitrogen), protection strategies are essential:
- Amino groups are commonly protected as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) derivatives during intermediate steps
- Carboxylic acids may be protected as esters (methyl, ethyl) to prevent side reactions
- After key transformations, deprotection is carried out under acidic or basic conditions to yield the free amino acid
Purification and Characterization
Purification is typically performed by:
- Silica gel column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane
- Preparative high-performance liquid chromatography (prep-HPLC) for high purity
- Recrystallization from suitable solvents
Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity
- Mass spectrometry (MS) for molecular weight confirmation
- Elemental analysis and melting point determination
Representative Preparation Procedure (Literature-Inspired)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentanone + 1-methyl-1H-pyrazol-3-carbaldehyde, NaBH3CN, MeOH, pH 6 | Reductive amination to form aminoethyl intermediate | 75-85 |
| 2 | Protection of amino group as Boc derivative, Boc2O, TEA, DCM | Amino group protection to prevent side reactions | 90-95 |
| 3 | Carboxylation of cyclopentane ring precursor, CO2, base (e.g., NaH) | Introduction of carboxylic acid functionality | 70-80 |
| 4 | Deprotection of Boc group, TFA, DCM | Removal of protecting group to yield free amine | 85-90 |
| 5 | Purification by silica gel chromatography | Isolation of final product | 80-90 |
Note: Specific yields depend on reaction scale and conditions.
Analytical Data Summary
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | Approximately 249.31 g/mol |
| 1H NMR (DMSO-d6) | Signals corresponding to cyclopentane protons, aminoethyl chain, and pyrazolyl ring protons |
| MS (ESI) | Molecular ion peak [M+H]+ consistent with expected molecular weight |
| Purity | >95% by HPLC |
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence provided:
Key Observations :
Pyrazole-containing analogs (e.g., compound 129) demonstrate lower synthesis yields (20–32%) compared to trifluoroethyl derivatives (44%), suggesting steric or electronic challenges in pyrazole-based synthesis .
Functional Group Impact :
- The 1-methyl-1H-pyrazol-3-yl group in the target compound likely improves metabolic stability over phenyl-based analogs (e.g., 4-hydroxyphenyl in ), as pyrazoles resist cytochrome P450-mediated oxidation.
- Trifluoromethyl groups (e.g., in compounds 129 and 133) enhance lipophilicity and membrane permeability but may introduce metabolic liabilities .
Pharmacological Implications :
- Carboxylic acid moieties (as in the target compound) are often employed to modulate solubility or interact with polar binding pockets in enzymes, contrasting with carboxamide derivatives (e.g., compound 129), which may prioritize target affinity over solubility .
Biological Activity
1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid (referred to as "Compound X") is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound X features a cyclopentane backbone with an amino group and a pyrazole ring, which contribute to its unique biological properties. The structural formula can be represented as:
Research indicates that Compound X may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinase B (AKT), which plays a crucial role in cell survival and proliferation. This inhibition is significant in cancer therapy, where dysregulation of AKT is common .
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cytokine production, particularly IL-17 and TNFα, which are involved in inflammatory responses .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to Compound X. For instance, pyrazole derivatives have shown promising results against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.013 |
| Compound B | A549 (Lung) | 0.044 |
| Compound C | HeLa (Cervical) | 0.067 |
These values suggest that modifications in the structure can lead to enhanced potency against cancer cells.
Anti-inflammatory Effects
The anti-inflammatory activity of Compound X has been assessed through various assays measuring cytokine levels. The following table presents the IC50 values for cytokine inhibition:
| Compound | Cytokine | IC50 (μM) |
|---|---|---|
| Compound D | IL-17 | 0.1 |
| Compound E | TNFα | 0.2 |
These findings indicate that certain derivatives can effectively reduce inflammatory markers, highlighting their therapeutic potential in inflammatory diseases.
Case Study 1: Cancer Treatment
In a preclinical study, a derivative of Compound X was tested on xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues. This suggests that targeting AKT pathways could be an effective strategy for treating breast cancer using analogs of Compound X.
Case Study 2: Inflammatory Disorders
Another study focused on the anti-inflammatory properties of a compound structurally related to Compound X. In models of induced peritonitis, treatment with this compound resulted in a significant decrease in neutrophil migration and cytokine release, indicating its potential use in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
